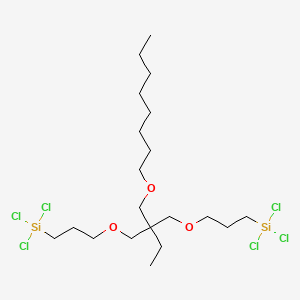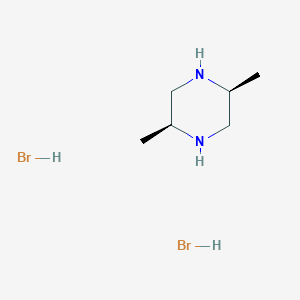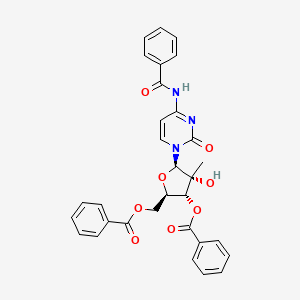![molecular formula C9H16N2O B3159603 4-Aminobicyclo[2.2.2]octane-1-carboxamide CAS No. 863303-82-6](/img/structure/B3159603.png)
4-Aminobicyclo[2.2.2]octane-1-carboxamide
Vue d'ensemble
Description
“4-Aminobicyclo[2.2.2]octane-1-carboxamide” is a chemical compound. It is related to “4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride” and "4-Aminobicyclo[2.2.2]octane-1-carbaxylic acid methyl ester" . The compound is used for laboratory research purposes .
Synthesis Analysis
The synthesis of related compounds such as “bicyclo[2.2.2]octane-1-carboxylates” has been reported. A new tandem reaction was realized that permits rapid access to a wide range of these compounds in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions . Benzylidene acetone reacts with thiocyanates derived from secondary amines in a one-pot reaction to give 4-aminobicyclo[2.2.2]octan-2-ones .Molecular Structure Analysis
The InChI code for “4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride” is1S/C9H15NO2.ClH/c10-9-4-1-8 (2-5-9,3-6-9)7 (11)12;/h1-6,10H2, (H,11,12);1H . The InChI code for “4-Aminobicyclo[2.2.2]octane-1-carbaxylic acid methyl ester” is 1S/C10H17NO2/c1-13-8 (12)9-2-5-10 (11,6-3-9)7-4-9/h2-7,11H2,1H3 . Chemical Reactions Analysis
The reaction of benzylidene acetone with thiocyanates derived from secondary amines yields 4-aminobicyclo[2.2.2]octan-2-ones . A new tandem reaction was realized that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .Physical And Chemical Properties Analysis
The “4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride” is a solid at room temperature . The “4-Aminobicyclo[2.2.2]octane-1-carbaxylic acid methyl ester” is a white solid that should be stored at 0-8°C .Applications De Recherche Scientifique
Antiprotozoal Activity
4-Aminobicyclo[2.2.2]octane-1-carboxamide derivatives have demonstrated significant antiprotozoal activities. They have been tested against Trypanosoma b. rhodesiense, the causative organism of East African sleeping sickness, and Plasmodium falciparum, the protozoan parasite responsible for Malaria tropica. These studies suggest that specific structural modifications of the bicyclo[2.2.2]octane skeleton can significantly influence biological activity against these pathogens (Seebacher et al., 2006); (Weis et al., 2003).
Transport Applications
Research has shown the potential of this compound analogs in transport applications. Specific isomers of these compounds have been synthesized and compared for their specificity to the Na+-independent membrane transport system in certain cell lines. These studies highlight their potential as discriminatory model substrates for amino acid transport systems (Christensen et al., 1983).
Peptide Research
In peptide research, derivatives of this compound have been utilized to induce reverse turns in peptides. This application is crucial for understanding peptide structure and function, as well as for designing peptide-based drugs (André et al., 2012).
Chemical Synthesis and Stereochemistry
The compound's derivatives have been used in the synthesis and study of stereochemistry. Research has been conducted on synthesizing various enantiomers and determining their stereochemistry and relative configurations using techniques like NMR spectroscopy and X-ray crystallography (Palkó et al., 2013).
Antiplasmodial and Antitrypanosomal Activities
These derivatives have shown notable antiplasmodial and antitrypanosomal activities, contributing to the development of treatments against diseases like malaria and sleeping sickness. The structure-activity relationships of these compounds have been a subject of extensive study (Seebacher et al., 2004).
Safety and Hazards
The “4-Aminobicyclo[2.2.2]octane-1-carboxylic acid hydrochloride” has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The “4-Aminobicyclo[2.2.2]octane-1-carbaxylic acid methyl ester” has similar hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H335 (May cause respiratory irritation) .
Propriétés
IUPAC Name |
4-aminobicyclo[2.2.2]octane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c10-7(12)8-1-4-9(11,5-2-8)6-3-8/h1-6,11H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLLIOQALNAHNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B3159535.png)
![3-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid](/img/structure/B3159543.png)




![2,3-di(hexadecanoyloxy)propyl 2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethyl phosphate](/img/structure/B3159580.png)






